1-methyl-4-nitro-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide
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Overview
Description
N-{4-[(MESITYLAMINO)SULFONYL]PHENYL}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a mesitylamino sulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(MESITYLAMINO)SULFONYL]PHENYL}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where different ketones such as trans-4-phenyl-3-buten-2-one, β-ionone, and trans-chalcone are used to form the pyrazole ring . The reaction conditions often include the use of catalysts like Amberlyst-70, which is nontoxic, thermally stable, and cost-effective .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(MESITYLAMINO)SULFONYL]PHENYL}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Cycloaddition: The pyrazole ring can be formed through cycloaddition reactions involving different ketones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Cycloaddition: Catalysts like Amberlyst-70 and solvents such as methanol are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and sulfonyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-[(MESITYLAMINO)SULFONYL]PHENYL}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{4-[(MESITYLAMINO)SULFONYL]PHENYL}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activities.
Indole Derivatives: Compounds like N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide show similar anti-inflammatory and antimicrobial activities.
Uniqueness
N-{4-[(MESITYLAMINO)SULFONYL]PHENYL}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H21N5O5S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-methyl-4-nitro-N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H21N5O5S/c1-12-9-13(2)18(14(3)10-12)23-31(29,30)16-7-5-15(6-8-16)21-20(26)19-17(25(27)28)11-24(4)22-19/h5-11,23H,1-4H3,(H,21,26) |
InChI Key |
DHNZBELWFJHZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C)C |
Origin of Product |
United States |
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